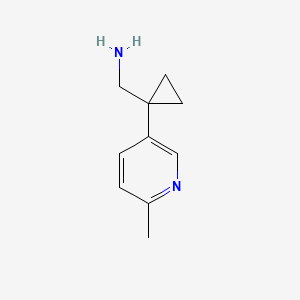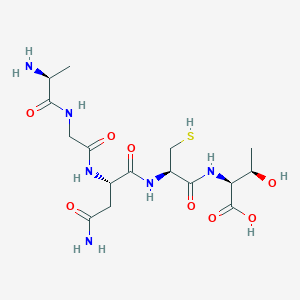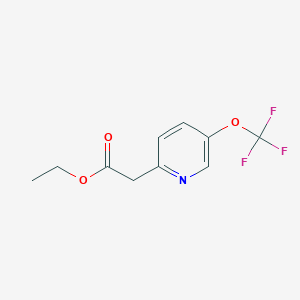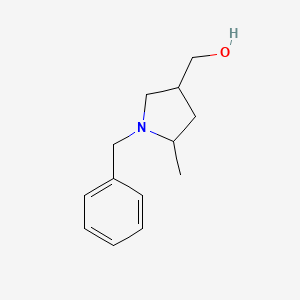![molecular formula C24H17BrN2O2S B12628333 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)- is a complex organic compound belonging to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a bromine atom, a sulfonyl group attached to a 4-methylphenyl ring, and a naphthalenyl group
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various substituted derivatives . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Substitution Reactions: Bromination, iodination, and nitration predominantly at the 3-position.
Oxidation and Reduction:
Functionalization: Reactions with Mannich bases and other reagents to introduce functional groups at specific positions.
Common reagents used in these reactions include bromine, iodine, nitric acid, and Mannich bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant potential in scientific research, particularly in the field of medicinal chemistry. These compounds have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . For example, certain derivatives have demonstrated potent FGFR inhibitory activity, leading to the inhibition of cancer cell proliferation, migration, and invasion . Additionally, these compounds are being explored for their potential use in treating inflammatory diseases and other medical conditions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By binding to the FGFRs, these compounds prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other FGFR inhibitors, such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398 . While these compounds share a common target, 1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their specific structural features and binding affinities. This uniqueness can lead to differences in their efficacy, selectivity, and potential side effects.
Similar compounds include:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
These compounds are currently under clinical investigation for their potential use in cancer therapy.
Propiedades
Fórmula molecular |
C24H17BrN2O2S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
3-bromo-1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H17BrN2O2S/c1-16-6-10-21(11-7-16)30(28,29)27-15-23(25)22-13-20(14-26-24(22)27)19-9-8-17-4-2-3-5-18(17)12-19/h2-15H,1H3 |
Clave InChI |
DZMQZMOQIKPKKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC5=CC=CC=C5C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)




![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)

![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)

